3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with a unique structure It features a cyclopentane ring substituted with methoxycarbonyl and carboxylic acid groups, along with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the esterification of a suitable precursor followed by cyclization and functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The use of continuous flow reactors and optimized reaction conditions can help in achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and carboxylic acid groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but differs in its aromatic structure.
4-Methoxycarbonylphenylboronic acid: Similar to the above but with a different positional isomerism.
Cyclopentane derivatives: Other cyclopentane-based compounds with different substituents.
Uniqueness: 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and the cyclopentane ring structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, with the CAS number 306935-15-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.261 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C1CCC(C)(C(O)=O)C1(C)C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anorexigenic effects and potential use in treating obesity. Research indicates that this compound may influence food intake and body weight regulation.
Anorexigenic Properties
Studies have demonstrated that this compound exhibits significant anorexigenic properties. In animal studies involving Beagle dogs and Wistar rats, the administration of the compound resulted in:
- A reduction in food intake by approximately 52% to 53% compared to control animals.
- A decrease in body weight of about 12% to 16% over a five-day period following treatment .
The findings suggest that the compound may act on appetite-regulating mechanisms without substantial toxicity.
Toxicity Profile
The toxicity assessment of this compound indicates a relatively safe profile:
- LD50 (Mouse) :
- Oral: 5 g/kg
- Intraperitoneal: 500 mg/kg
- Intravenous: 125 mg/kg
These values suggest that the compound is well-tolerated at therapeutic doses and does not induce significant adverse effects in animal models .
While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized to interact with central nervous system pathways involved in appetite regulation. The absence of nitrogen in its structure distinguishes it from many known anorexigenic agents, which often belong to the amphetamine class .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds and their derivatives. For instance:
- Study on Food Intake :
- Therapeutic Applications :
Properties
IUPAC Name |
3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNNTVXOZWMVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298099 |
Source
|
Record name | 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-15-9 |
Source
|
Record name | 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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